molecular formula C21H32N4O4 B3600577 1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3600577
M. Wt: 404.5 g/mol
InChI Key: IFRJPRQEOFBVHW-UHFFFAOYSA-N
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Description

  • The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the bipiperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
  • Attachment of the 2,4-Dimethoxyphenyl Group:

    • The final step involves the coupling of the 2,4-dimethoxyphenyl group to the bipiperidine core. This can be done using a nucleophilic aromatic substitution reaction where the amino group of the bipiperidine reacts with a 2,4-dimethoxyphenyl halide under basic conditions.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:

    • Formation of the Bipiperidine Core:

      • The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

      Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

      Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Major Products:

      Oxidation: Quinone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Nitro or halogenated derivatives of the aromatic ring.

    Scientific Research Applications

    1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

      1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide: can be compared with other bipiperidine derivatives and compounds with similar functional groups.

    Uniqueness:

    • The presence of the 2,4-dimethoxyphenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other bipiperidine derivatives.

    Comparison with Similar Compounds

    • 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide
    • 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxylate
    • 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxylamide

    This detailed article provides a comprehensive overview of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32N4O4/c1-28-16-6-7-17(18(14-16)29-2)23-19(26)15-24-12-8-21(9-13-24,20(22)27)25-10-4-3-5-11-25/h6-7,14H,3-5,8-13,15H2,1-2H3,(H2,22,27)(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFRJPRQEOFBVHW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
    Reactant of Route 5
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
    Reactant of Route 6
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    1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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